molecular formula C10H7F5INO2 B14808067 Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate

Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14808067
M. Wt: 395.06 g/mol
InChI Key: WCXUZNMDDUZCOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves multiple steps. One common method includes the use of selective fluorination reactions. For instance, the introduction of fluorine atoms can be achieved using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)). The reaction conditions typically involve the use of solvents like acetonitrile and temperatures around 0°C . Industrial production methods often involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents .

Chemical Reactions Analysis

Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the inhibition or activation of specific pathways, depending on the target . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .

Properties

Molecular Formula

C10H7F5INO2

Molecular Weight

395.06 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H7F5INO2/c1-2-19-9(18)7-6(10(13,14)15)4(8(11)12)3-5(16)17-7/h3,8H,2H2,1H3

InChI Key

WCXUZNMDDUZCOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F

Origin of Product

United States

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